5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole
Brand Name: Vulcanchem
CAS No.: 941867-81-8
VCID: VC3037454
InChI: InChI=1S/C8H5ClF2N4/c9-4-8-12-13-14-15(8)5-1-2-6(10)7(11)3-5/h1-3H,4H2
SMILES: C1=CC(=C(C=C1N2C(=NN=N2)CCl)F)F
Molecular Formula: C8H5ClF2N4
Molecular Weight: 230.6 g/mol

5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole

CAS No.: 941867-81-8

Cat. No.: VC3037454

Molecular Formula: C8H5ClF2N4

Molecular Weight: 230.6 g/mol

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole - 941867-81-8

Specification

CAS No. 941867-81-8
Molecular Formula C8H5ClF2N4
Molecular Weight 230.6 g/mol
IUPAC Name 5-(chloromethyl)-1-(3,4-difluorophenyl)tetrazole
Standard InChI InChI=1S/C8H5ClF2N4/c9-4-8-12-13-14-15(8)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Standard InChI Key DXQIOGZINBZREL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N2C(=NN=N2)CCl)F)F
Canonical SMILES C1=CC(=C(C=C1N2C(=NN=N2)CCl)F)F

Introduction

Basic Properties and Structural Characteristics

5-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole (CAS: 941867-81-8) is a tetrazole derivative characterized by the following molecular properties:

PropertyValue
Molecular FormulaC₈H₅ClF₂N₄
Molecular Weight230.60 g/mol
CAS Number941867-81-8
IUPAC Name5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole
Standard PurityMinimum 95%
Physical AppearanceSolid

The compound features a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom) with a chloromethyl group at the C-5 position and a 3,4-difluorophenyl substituent at the N-1 position. The presence of these specific substituents contributes to its unique chemical and physical properties .

Structural Features

The structure consists of three key components:

  • A tetrazole ring (1H-tetrazole core)

  • A chloromethyl group at the C-5 position

  • A 3,4-difluorophenyl group at the N-1 position

The tetrazole ring exists as a planar, aromatic heterocycle with considerable electron density distributed across the four nitrogen atoms. The 3,4-difluorophenyl substituent and the chloromethyl group significantly influence the compound's electronic properties, reactivity, and potential applications.

Chemical Properties and Reactivity

General Chemical Properties

Like other tetrazole derivatives, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole exhibits certain characteristic properties:

  • The tetrazole ring is aromatic and possesses acidic properties due to the presence of multiple nitrogen atoms.

  • The chloromethyl group serves as a reactive site for nucleophilic substitution reactions.

  • The 3,4-difluorophenyl substituent affects the electron distribution in the tetrazole ring, influencing its reactivity and stability.

Stability and Physical Properties

Based on similar tetrazole compounds, the following physical properties can be inferred:

PropertyEstimated Value/Characteristic
AppearanceSolid
Boiling PointApproximately 401.3±55.0 °C at 760 mmHg
DensityApproximately 1.8±0.1 g/cm³
SolubilityLikely soluble in polar organic solvents like DMSO, DMF, less soluble in water

The compound is expected to be stable under normal laboratory conditions but should be stored away from moisture and strong oxidizing agents .

Synthesis Methods

Several methods can be employed for the synthesis of 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole, based on general tetrazole synthesis approaches.

One-Pot Synthesis Approach

One potential synthetic route involves a one-pot procedure similar to that used for other 1-substituted tetrazoles:

  • Reaction of 3,4-difluoroaniline with triethyl orthoformate and sodium azide

  • Subsequent regioselective bromination with N-bromosuccinimide

  • Replacement of the bromo group with a chloromethyl group

This methodology is adapted from similar tetrazole syntheses reported in the literature .

Step-wise Synthesis

A step-wise approach may involve:

  • Preparation of 1-(3,4-difluorophenyl)-1H-tetrazole using 3,4-difluoroaniline, triethyl orthoformate, and sodium azide in acetic acid

  • Introduction of the chloromethyl group at the C-5 position through appropriate functionalization reactions

Alternative Synthetic Route

Another potential synthetic route involves:

  • Synthesis of 5-hydroxymethyl tetrazole intermediate

  • Protection of the tetrazole N-1 position

  • Chlorination of the hydroxyl group using thionyl chloride

  • Deprotection under acidic conditions

  • Introduction of the 3,4-difluorophenyl group at the N-1 position through appropriate coupling reactions

Analytical Characterization

Spectroscopic Data

Based on similar tetrazole compounds, the following spectroscopic characteristics can be anticipated:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include:

  • Signals for the aromatic protons of the 3,4-difluorophenyl group (approximately δ 7.2-8.0 ppm)

  • Signal for the methylene protons of the chloromethyl group (approximately δ 4.2-4.8 ppm)

¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include:

  • Carbon signals for the tetrazole ring (approximately δ 150-155 ppm)

  • Signals for the aromatic carbons of the 3,4-difluorophenyl group (approximately δ 110-140 ppm)

  • Signal for the methylene carbon of the chloromethyl group (approximately δ 30-40 ppm)

IR Spectroscopy

Characteristic IR absorption bands would likely include:

  • C-H stretching vibrations (approximately 2900-3100 cm⁻¹)

  • C=N and N=N stretching vibrations of the tetrazole ring (approximately 1600-1650 cm⁻¹)

  • C-F stretching vibrations (approximately 1000-1400 cm⁻¹)

  • C-Cl stretching vibrations (approximately 600-800 cm⁻¹)

Mass Spectrometry

In mass spectrometry, the molecular ion peak would be expected at m/z 230.60, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show characteristic loss of the chloromethyl group and fragmentation of the tetrazole ring .

Comparison with Structurally Similar Compounds

Understanding the properties of 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole can be enhanced by comparing it with structurally similar compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
5-(Chloromethyl)-1-(4-chlorophenyl)-1H-tetrazoleC₈H₆Cl₂N₄229.06 g/molContains 4-chlorophenyl instead of 3,4-difluorophenyl group
5-Chloro-1-(2,4-dichlorophenyl)-1H-tetrazoleC₇H₃Cl₃N₄249.5 g/molContains chloro at C-5 instead of chloromethyl; different halogen substitution pattern
5-Phenyl-1H-tetrazoleC₇H₆N₄146.15 g/molLacks chloromethyl and fluoro substituents

The differences in substitution patterns significantly affect the physical properties, reactivity, and potential applications of these compounds .

Structure-Activity Relationships

Studies on similar tetrazole compounds have shown that modifications to the substituents can significantly affect their biological activities:

  • The 3,4-difluorophenyl group may enhance lipophilicity and membrane permeability.

  • The chloromethyl group provides a reactive site for further derivatization.

  • The tetrazole ring itself contributes to hydrogen bonding and potentially to target binding interactions .

Particularly relevant is research on 1,5-disubstituted tetrazoles as rigid analogues of cis-amide bonds, which have shown promise as tubulin polymerization inhibitors with potent antiproliferative activity against human cancer cell lines .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator